2-(2,5-Difluorophenyl)propanal
Description
2-(2,5-Difluorophenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with a 2,5-difluorophenyl group. Fluorinated aromatic compounds are prized for their enhanced metabolic stability, lipophilicity, and ability to modulate electronic properties, making them valuable in drug design and material science . The difluorophenyl moiety in particular is known to influence binding affinity and selectivity in bioactive molecules, as seen in inhibitors like SEA0400 (Na+-Ca2+ exchanger inhibitor) and TRK kinase inhibitors .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)propanal |
InChI |
InChI=1S/C9H8F2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-6H,1H3 |
InChI Key |
OSJOKWWQXFGECC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Scientific Research Applications
2-(2,5-Difluorophenyl)propanal is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,5-Difluorophenyl)propanal exerts its effects depends on the specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2,5-Difluorophenyl)propanal with structurally related compounds, including alcohols, alkenes, and cyclopropane derivatives.
*Predicted values for this compound are inferred from analogs. †Estimated based on aldehyde analogs.
Key Observations:
- Boiling Points: Fluorinated derivatives (e.g., cyclopropanemethanol) exhibit higher boiling points compared to non-fluorinated analogs like 2-phenyl-2-propanol, likely due to increased molecular polarity and dipole-dipole interactions .
- Density: The difluorophenyl group increases density (e.g., 1.275 g/cm³ for cyclopropanemethanol vs. 0.973 g/cm³ for 2-phenyl-2-propanol), reflecting heavier fluorine atoms and tighter molecular packing .
- Acidity: The pKa of the aldehyde group in this compound is estimated to be ~15.0, slightly lower than cyclopropanemethanol (15.10), suggesting comparable proton-donating ability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
